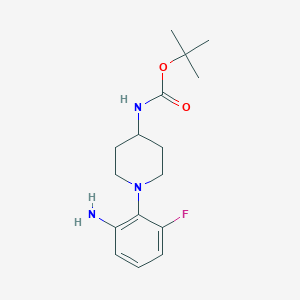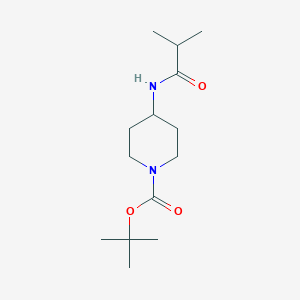
tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate, also known as T-006, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine carboxylates and has shown promising results in various studies. In
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
The compound tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate is noteworthy for its role in the synthesis of complex molecules, such as Vandetanib, a therapeutic agent. A study by Mi (2015) outlines the synthesis of Vandetanib through various steps starting from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate, demonstrating its significance in industrial production due to favorable yields and commercial value (W. Mi, 2015).
Role in Asymmetric Synthesis
The application of tert-butyl derivatives, such as tert-butanesulfinamide, in asymmetric synthesis of N-heterocycles via sulfinimines highlights the compound's relevance in creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These structures form the backbone of many natural products and drugs, underscoring the importance of such compounds in medicinal chemistry and therapeutic applications (R. Philip et al., 2020).
Environmental and Biodegradation Studies
Research into the biodegradation and environmental fate of tert-butyl compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), reveals the ecological impacts and degradation pathways of these substances in soil and groundwater. Studies have identified microorganisms capable of degrading these compounds, albeit slowly, offering insights into potential bioremediation strategies. These findings are crucial for understanding the environmental behavior of tert-butyl compounds and mitigating their pollution effects (S. Thornton et al., 2020).
Antioxidant Applications
Investigations into synthetic phenolic antioxidants, including compounds with tert-butyl groups, have highlighted their widespread use in preventing oxidative reactions in industrial and commercial products. The study by Liu and Mabury (2020) provides a comprehensive overview of the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, suggesting areas for future research to develop safer alternatives (Runzeng Liu & S. Mabury, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target kca2 (‘sk’) channels . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
It can be inferred from related compounds that it may act as an activator for its target channels . This means the compound could bind to these channels and enhance their activity, leading to changes in the cellular excitability.
Biochemical Pathways
The activation of kca2 channels can influence various cellular processes, including neuronal excitability, afterhyperpolarization, and synaptic plasticity .
Result of Action
Based on its potential role as an activator of kca2 channels, it can be inferred that the compound may influence neuronal excitability and synaptic transmission .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-[(3-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-15(9-11-20)19-13-14-6-5-7-16(12-14)22-4/h5-7,12,15,19H,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDRMKMOMFVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142209 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-38-7 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


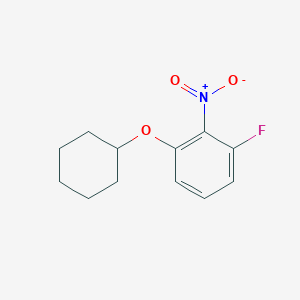
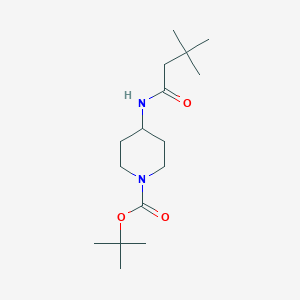

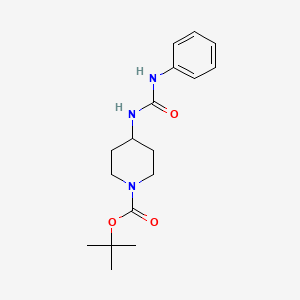
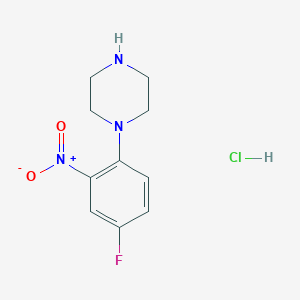
![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)
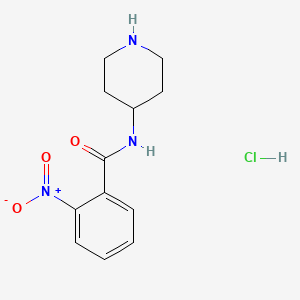

![tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027096.png)

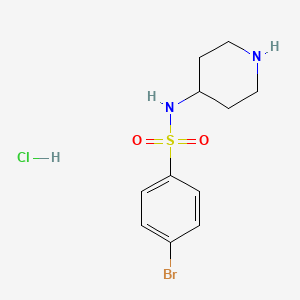
![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027100.png)
